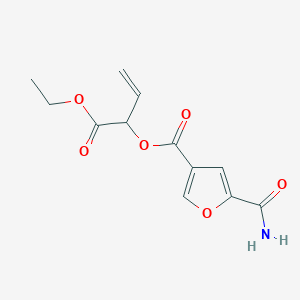![molecular formula C9H16F2N2O B7430008 N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide, also known as DPA-714, is a small molecule that has been developed as a radioligand for imaging neuroinflammation in the central nervous system. This molecule has shown great potential in the diagnosis and monitoring of various neuroinflammatory diseases, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
Mecanismo De Acción
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide binds to the TSPO on activated microglia and astrocytes, which are involved in neuroinflammatory processes. The binding of this compound to TSPO leads to the activation of downstream signaling pathways that modulate the immune response and inflammation. This mechanism of action has been extensively studied and provides a basis for the use of this compound in imaging neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has a high affinity for the TSPO and can cross the blood-brain barrier, allowing for imaging of neuroinflammation in the central nervous system. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have therapeutic potential in the treatment of neuroinflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide is its high affinity for the TSPO, which allows for sensitive and specific imaging of neuroinflammation. It has also been shown to have minimal toxicity and side effects, making it a safe and effective imaging agent. However, one limitation of this compound is its short half-life, which requires the use of a radioactive isotope for imaging. This limits its use to specialized imaging centers and requires careful handling and disposal of radioactive materials.
Direcciones Futuras
The future directions for N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide research include the development of novel imaging techniques and the investigation of its potential therapeutic applications. One potential direction is the use of this compound in combination with other imaging agents to provide a more comprehensive view of neuroinflammation. Another direction is the investigation of this compound as a therapeutic agent for neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. This could involve the development of non-radioactive analogs of this compound that can be used for therapeutic purposes. Overall, the potential applications of this compound in the diagnosis and treatment of neuroinflammatory diseases make it a promising area of research.
Métodos De Síntesis
The synthesis of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide involves several steps, including the reaction of 4,4-difluoro-1-methylpiperidine with 2-bromoacetophenone to produce N-(4,4-difluoro-1-methylpiperidin-3-yl)acetophenone, which is then reacted with methylamine to produce this compound. The final product is purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide has been extensively studied for its potential use in imaging neuroinflammation in the central nervous system. It binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are associated with neuroinflammatory processes. This compound can be labeled with a radioactive isotope, such as carbon-11 or fluorine-18, and used in positron emission tomography (PET) imaging to visualize and quantify neuroinflammation in vivo. This imaging technique has shown great potential in the diagnosis and monitoring of various neuroinflammatory diseases.
Propiedades
IUPAC Name |
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-7(14)12-5-8-6-13(2)4-3-9(8,10)11/h8H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAHOTXATXAAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCC1(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)
![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)

![1-[3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429946.png)
![1-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429950.png)
![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
![3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid](/img/structure/B7429967.png)
![3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
![[5-Chloro-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429984.png)
![2-cyclopropyl-4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-1H-pyrimidin-6-one](/img/structure/B7429988.png)
![(3S,4S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B7429996.png)

